ethyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a benzothiophene ring, and several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzothiophene intermediates, followed by their coupling through amide and thioamide bond formations. Common reagents used in these reactions include chlorinating agents, amines, and thiols under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Ethyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: Known for their broad range of biological activities.
Pyrazole derivatives: Often used in medicinal chemistry for their diverse pharmacological properties
Uniqueness
Ethyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a pyrazole ring and a benzothiophene ring, along with multiple functional groups. This structural complexity provides a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C18H21ClN4O3S2 |
---|---|
Molecular Weight |
441g/mol |
IUPAC Name |
ethyl 2-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H21ClN4O3S2/c1-4-26-17(25)12-10-7-5-6-8-11(10)28-16(12)21-18(27)20-15(24)14-13(19)9(2)22-23(14)3/h4-8H2,1-3H3,(H2,20,21,24,27) |
InChI Key |
TZNIYTLREKZOHZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=C(C(=NN3C)C)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=C(C(=NN3C)C)Cl |
Origin of Product |
United States |
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